molecular formula C12H15F3N2 B2796629 2-((4-(Trifluoromethyl)piperidin-1-yl)methyl)pyridine CAS No. 2097923-23-2

2-((4-(Trifluoromethyl)piperidin-1-yl)methyl)pyridine

Cat. No.: B2796629
CAS No.: 2097923-23-2
M. Wt: 244.261
InChI Key: KSRAAHQDJCDFER-UHFFFAOYSA-N
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Description

2-((4-(Trifluoromethyl)piperidin-1-yl)methyl)pyridine is a compound that features a trifluoromethyl group attached to a piperidine ring, which is further connected to a pyridine ring

Biochemical Analysis

Biochemical Properties

Piperidine derivatives have been found to interact with a variety of enzymes, proteins, and other biomolecules . For instance, some piperidine derivatives have shown inhibitory effects on tubulin polymerization , suggesting that 2-((4-(Trifluoromethyl)piperidin-1-yl)methyl)pyridine might also interact with similar biomolecules.

Cellular Effects

The specific cellular effects of this compound are currently unknown. Piperidine derivatives have been found to have a variety of effects on cells. For example, some piperidine derivatives have shown antiproliferative activity, suggesting they may influence cell division and growth .

Metabolic Pathways

Piperidine derivatives have been found to be involved in various metabolic pathways, interacting with enzymes and cofactors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(Trifluoromethyl)piperidin-1-yl)methyl)pyridine typically involves the reaction of 4-(trifluoromethyl)piperidine with a pyridine derivative. One common method includes the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-((4-(Trifluoromethyl)piperidin-1-yl)methyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((4-(Trifluoromethyl)piperidin-1-yl)methyl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

2-[[4-(trifluoromethyl)piperidin-1-yl]methyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N2/c13-12(14,15)10-4-7-17(8-5-10)9-11-3-1-2-6-16-11/h1-3,6,10H,4-5,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSRAAHQDJCDFER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(F)(F)F)CC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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